molecular formula C6H13NO B3381762 2-Isopropyltetrahydro-1,3-oxazole CAS No. 27035-32-1

2-Isopropyltetrahydro-1,3-oxazole

Cat. No. B3381762
CAS RN: 27035-32-1
M. Wt: 115.17 g/mol
InChI Key: WGESJTHIONWBDD-UHFFFAOYSA-N
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Description

2-Isopropyltetrahydro-1,3-oxazole is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . Oxazoles are important in medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazoles, including 2-Isopropyltetrahydro-1,3-oxazole, often involves the Van Leusen Oxazole Synthesis . This method involves the reaction of Tosyl Methyl Isocyanide (TosMIC) with various aldehydes in ionic liquids . Another method involves a phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, using carboxylic acids as starting materials .


Molecular Structure Analysis

The molecular structure of 2-Isopropyltetrahydro-1,3-oxazole, like other oxazoles, consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also undergo direct arylation and alkenylation .


Physical And Chemical Properties Analysis

Oxazole is a clear to yellowish liquid with a pyridine-like odor. It is soluble in alcohol and ether and slightly soluble in water .

Safety and Hazards

Oxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Oxazole derivatives, including 2-Isopropyltetrahydro-1,3-oxazole, continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing eco-friendly, catalyst-free synthetic procedures for preparing highly substituted oxazole derivatives from readily available starting materials .

properties

IUPAC Name

2-propan-2-yl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGESJTHIONWBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1NCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyltetrahydro-1,3-oxazole

CAS RN

27035-32-1
Record name 2-(propan-2-yl)-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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